molecular formula C11H13NO3 B5543919 Ethyl 3-acetamidobenzoate CAS No. 19305-32-9

Ethyl 3-acetamidobenzoate

Cat. No.: B5543919
CAS No.: 19305-32-9
M. Wt: 207.23 g/mol
InChI Key: LVOGEXYCOVAAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-acetamidobenzoate is an organic compound with the molecular formula C11H13NO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the amino group is acetylated. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-acetamidobenzoate can be synthesized through the esterification of 3-amino benzoic acid with ethanol in the presence of an acid catalyst, followed by acetylation of the amino group using acetic anhydride. The reaction conditions typically involve refluxing the mixture to ensure complete reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as sulfuric acid or hydrochloric acid is common to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-acetamidobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-acetamidobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for anesthetic compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 3-acetamidobenzoate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The acetylated amino group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

    Ethyl 4-acetamidobenzoate: Similar structure but with the acetamido group at the para position.

    Methyl 3-acetamidobenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    N-acetylbenzocaine: A related compound used as a local anesthetic

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position of the acetamido group influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 3-acetamidobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)9-5-4-6-10(7-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOGEXYCOVAAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351452
Record name ethyl 3-acetamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19305-32-9
Record name Ethyl 3-(acetylamino)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19305-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-acetamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.